Octanol‑Water Partition Coefficient (LogP): Hydrophilicity Advantage Over Methyl Stearate and Stearic Acid
Carboxymethyl stearate exhibits a LogP of 5.88 , which is 2.47 log units lower than methyl stearate (LogP 8.35 ) and 2.34 log units lower than stearic acid (LogP 8.22 ). This translates to an approximately 250‑fold greater partitioning into the aqueous phase, indicating significantly enhanced water compatibility compared to these common non‑ionic or weakly acidic stearate derivatives.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.88 |
| Comparator Or Baseline | Methyl stearate LogP = 8.35; Stearic acid LogP = 8.22 |
| Quantified Difference | ΔLogP = −2.47 vs. methyl stearate; −2.34 vs. stearic acid (approx. 250× greater aqueous partitioning) |
| Conditions | Predicted/computed LogP values from authoritative chemical databases; not derived from a single head‑to‑head experiment. |
Why This Matters
Procurement teams formulating oil‑in‑water emulsions or aqueous dispersions will require significantly less co‑surfactant when using carboxymethyl stearate compared to methyl stearate, directly impacting formulation cost and complexity.
- [1] ChemHome123. (n.d.). Methyl stearate (CAS 112-61-8). Retrieved from https://chemhome123.com/goods/property/112-61-8.html View Source
